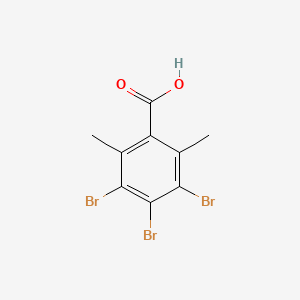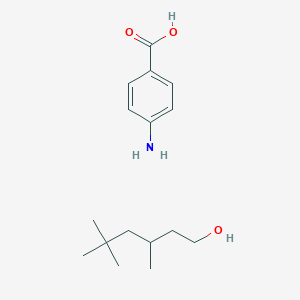
4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzoic acid;3,5,5-trimethylhexan-1-ol is a compound formed by the combination of two distinct chemical entities: 4-Aminobenzoic acid and 3,5,5-trimethylhexan-1-olIt is a white solid that is slightly soluble in water . 3,5,5-trimethylhexan-1-ol is a nine-carbon primary alcohol used primarily in fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . 3,5,5-trimethylhexan-1-ol is typically produced through the hydrogenation of isononyl aldehyde .
Industrial Production Methods
In industrial settings, 4-Aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid . 3,5,5-trimethylhexan-1-ol is produced in quantities ranging from one to ten metric tonnes annually for use in fragrances .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents like hydrogen and catalysts for oxidation reactions . Major products formed from these reactions include derivatives like esters and amides .
3,5,5-trimethylhexan-1-ol, being a primary alcohol, can undergo oxidation to form aldehydes and carboxylic acids . It can also participate in esterification reactions to form esters .
Applications De Recherche Scientifique
4-Aminobenzoic acid is used extensively in scientific research, particularly in the synthesis of folate by bacteria, plants, and fungi . It is also used in the production of sunscreens and as a precursor in the synthesis of various pharmaceuticals .
3,5,5-trimethylhexan-1-ol is primarily used in the fragrance industry due to its pleasant odor . It is also used in the production of plasticizers and lubricants .
Mécanisme D'action
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
3,5,5-trimethylhexan-1-ol exerts its effects primarily through its fragrance properties. It interacts with olfactory receptors in the nasal cavity, leading to the perception of its odor .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Similar compounds include benzoic acid and its derivatives, such as 4-nitrobenzoic acid and 4-hydroxybenzoic acid.
3,5,5-trimethylhexan-1-ol: Similar compounds include other primary alcohols like 1-hexanol and isononyl alcohol.
Uniqueness
4-Aminobenzoic acid is unique due to its role in the synthesis of folate, which is essential for bacterial growth . 3,5,5-trimethylhexan-1-ol is unique for its use in fragrances and its specific odor profile .
Propriétés
Numéro CAS |
62640-85-1 |
|---|---|
Formule moléculaire |
C16H27NO3 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
4-aminobenzoic acid;3,5,5-trimethylhexan-1-ol |
InChI |
InChI=1S/C9H20O.C7H7NO2/c1-8(5-6-10)7-9(2,3)4;8-6-3-1-5(2-4-6)7(9)10/h8,10H,5-7H2,1-4H3;1-4H,8H2,(H,9,10) |
Clé InChI |
CKWHLNCOFQIYEI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)CC(C)(C)C.C1=CC(=CC=C1C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


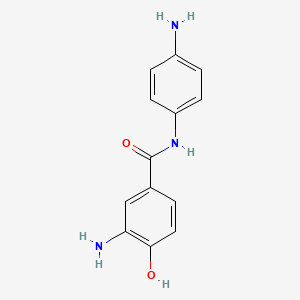
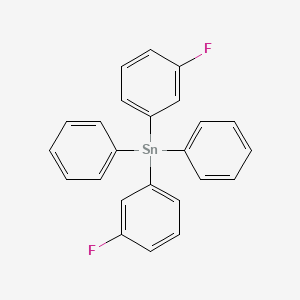
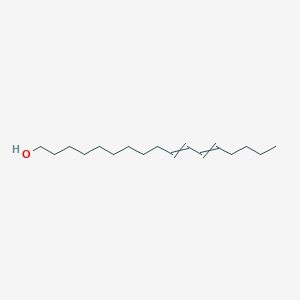
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
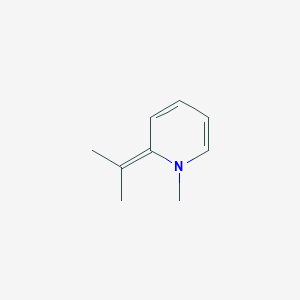
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
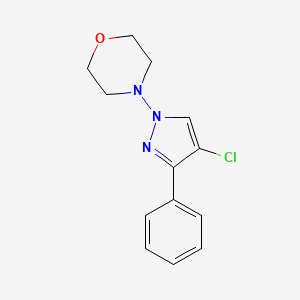
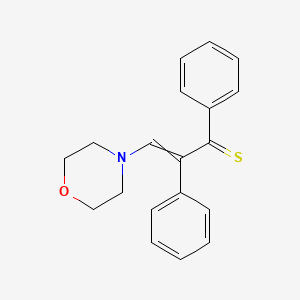
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)


